Fluo-3FF (potassium salt)

Description

Contextualization of Intracellular Calcium Signaling in Biological Systems

Calcium ions (Ca2+) are fundamental and versatile second messengers that govern a vast array of physiological processes within cells. creative-diagnostics.com The concentration of free Ca2+ in the cytosol is meticulously regulated and typically maintained at a very low level, around 100 nanomolars. frontiersin.org Upon stimulation, cells can trigger a rapid influx of Ca2+ from the extracellular space or its release from internal stores like the endoplasmic reticulum, leading to transient increases in cytosolic Ca2+ concentration. creative-diagnostics.comwikipedia.org These fluctuations in Ca2+ levels, often referred to as calcium signals, are critical for processes such as muscle contraction, neurotransmitter release, gene expression, cell growth, and apoptosis. wikipedia.orgnews-medical.net The spatial and temporal dynamics of these calcium signals encode specific information that is decoded by a multitude of Ca2+-binding proteins, which in turn modulate the activity of downstream effector molecules. creative-diagnostics.comnih.gov The precise control and interpretation of these signals are essential for normal cellular function, and their dysregulation is implicated in numerous diseases. news-medical.net

Evolution of Fluorescent Indicators for Cation Dynamics Research

The study of intracellular calcium dynamics was revolutionized by the development of fluorescent indicators. stratech.co.uk The initial breakthrough came in the 1980s with the creation of the first fluorescein-based calcium indicators. stratech.co.uk These small molecules, such as Fluo-3, can be loaded into cells and exhibit a significant change in their fluorescence properties upon binding to Ca2+. stratech.co.ukthermofisher.com This allows researchers to visualize and quantify changes in intracellular Ca2+ concentration in real-time using techniques like fluorescence microscopy and flow cytometry. stratech.co.uk

Over the years, the field has seen significant advancements, leading to a diverse toolkit of calcium indicators with varying properties. Early indicators were often susceptible to issues like high background fluorescence and leakage from the cell. stratech.co.uk Subsequent research has led to the development of brighter, more photostable indicators with a range of affinities for Ca2+. oxinst.comnih.gov A major leap forward was the creation of genetically encoded calcium indicators (GECIs), such as the GCaMP family of proteins. frontiersin.orgbakerlab.org These protein-based sensors can be genetically targeted to specific cells or even subcellular compartments, offering a high degree of specificity in studying calcium dynamics. oxinst.comfluorofinder.com The continuous evolution of both chemical and genetically encoded indicators provides researchers with increasingly sophisticated tools to unravel the complexities of calcium signaling. bakerlab.org

Rationale for Utilizing Low-Affinity Fluorescent Calcium Probes

While high-affinity calcium indicators are excellent for detecting small, resting-level fluctuations in cytosolic Ca2+, they can become saturated in environments with high calcium concentrations. oxinst.comcaymanchem.com This saturation prevents the accurate measurement of large or rapid calcium transients. Low-affinity calcium indicators are specifically designed to overcome this limitation. caymanchem.comthermofisher.com

The key advantage of low-affinity probes is their higher dissociation constant (Kd), which means they require a higher concentration of Ca2+ to become saturated. oxinst.com This property makes them particularly well-suited for studying cellular compartments where baseline calcium levels are significantly higher than in the cytosol, such as the endoplasmic reticulum and mitochondria. caymanchem.comthermofisher.com In these environments, high-affinity indicators would be constantly saturated and thus insensitive to further increases in Ca2+. caymanchem.com Low-affinity indicators, however, can accurately report on the large and rapid fluctuations in Ca2+ that occur within these organelles. thermofisher.com Furthermore, the faster kinetics of Ca2+ binding and unbinding for low-affinity indicators allow for a more faithful tracking of rapid calcium spikes. thermofisher.com

Positioning of Fluo-3FF (Potassium Salt) within the Landscape of Fluorescent Calcium Indicator Technologies

Fluo-3FF is a specialized, low-affinity fluorescent calcium indicator. caymanchem.com It is a di-fluorinated analog of the widely used Fluo-3 indicator. caymanchem.comruixibiotech.com The primary distinction of Fluo-3FF is its significantly lower affinity for Ca2+, with a dissociation constant (Kd) that is approximately 100-fold higher than that of Fluo-3. caymanchem.comruixibiotech.com This characteristic positions Fluo-3FF as an ideal tool for investigating calcium dynamics in high-concentration environments where high-affinity probes would be ineffective. caymanchem.com

Like its parent compound, Fluo-3, Fluo-3FF is essentially non-fluorescent in the absence of Ca2+ and exhibits a substantial increase in fluorescence intensity upon binding to the ion, without a significant shift in its emission spectrum. aatbio.com It is excited by visible light, which is generally less phototoxic to cells than the UV excitation required for some other indicators. thermofisher.com

Fluo-3FF is available as a potassium salt, which is a cell-impermeant form. aatbio.com This means it must be introduced into cells through methods like microinjection or via a patch pipette, which allows for precise control over the intracellular concentration of the dye. An alternative, cell-permeant version, Fluo-3FF AM, is also available, which can be loaded into cells non-invasively.

Within the broader landscape of calcium indicators, Fluo-3FF occupies a specific niche for researchers needing to quantify high calcium concentrations. While genetically encoded indicators offer superior targeting capabilities, chemical indicators like Fluo-3FF often provide brighter signals and faster response times, making them valuable for specific experimental applications. nih.gov

Detailed Research Findings

Fluo-3FF is a derivative of Fluo-3, engineered to have a lower affinity for calcium. This makes it particularly useful for measuring high concentrations of Ca2+.

Spectral Properties:

Excitation Maximum: ~506 nm caymanchem.comaatbio.com

Emission Maximum: ~526 nm caymanchem.com

Dissociation Constant (Kd) for Ca2+: The dissociation constant (Kd) is a measure of the indicator's affinity for calcium. A higher Kd indicates lower affinity.

Fluo-3FF: ~10 µM to 42 µM caymanchem.comruixibiotech.comaatbio.com

Fluo-3 (for comparison): ~0.4 µM caymanchem.comruixibiotech.com

This roughly 100-fold lower affinity of Fluo-3FF allows it to accurately measure calcium fluctuations in compartments with high calcium concentrations, such as the endoplasmic reticulum, where high-affinity dyes would be saturated. caymanchem.comruixibiotech.com

Interactive Data Tables

Below are interactive tables summarizing the key properties of Fluo-3FF and comparing it to its higher-affinity counterpart, Fluo-3.

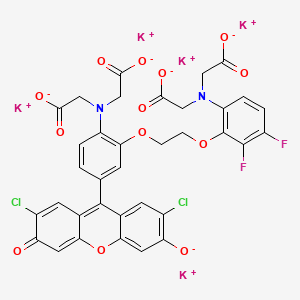

Structure

2D Structure

Properties

IUPAC Name |

pentapotassium;2-[2-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZZNEZQSQRZPU-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H21Cl2F2K5N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Functional Design Principles of Fluo 3ff Potassium Salt

Core Fluorophore Chemical Architecture

The fundamental structure of Fluo-3FF is built upon a xanthene dye scaffold, specifically a derivative of fluorescein (B123965). This core is responsible for the molecule's fluorescent properties. This xanthene structure is chemically linked to two separate calcium-chelating moieties. These chelating groups are based on the highly selective Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).

The complete chemical name for the acid form of Fluo-3FF is N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-3,4-difluorophenyl]-N-(carboxymethyl)-glycine. caymanchem.com The potassium salt version neutralizes the carboxylic acid groups with potassium ions, which enhances its solubility in aqueous solutions. caymanchem.com The molecule integrates the fluorescein-derived fluorophore with the BAPTA-based ion-binding sites, creating a single compound where ion binding directly modulates fluorescence output. aatbio.com

Impact of Molecular Substitutions on Ion Binding Characteristics of Fluo-3FF (Potassium Salt)

The primary structural difference between Fluo-3FF and its parent compound, Fluo-3, is the introduction of two fluorine atoms on one of the aniline (B41778) rings of the BAPTA chelating structure, creating a 3,4-difluorophenyl group. caymanchem.com This specific molecular substitution is the key modification that alters the ion-binding characteristics of the molecule.

The electron-withdrawing nature of the fluorine atoms decreases the electron-donating ability of the aniline nitrogen atom involved in calcium chelation. This change significantly reduces the affinity of the indicator for Ca²⁺ ions. Consequently, Fluo-3FF has a much higher dissociation constant (Kd) for Ca²⁺ compared to Fluo-3. Sources report the Kd of Fluo-3FF to be in the micromolar range, with values cited as approximately 10 µM to 42 µM. caymanchem.comaatbio.comlabchem.com.my This is about a 100-fold lower affinity than Fluo-3, which has a Kd of approximately 0.4 µM. caymanchem.com This lower binding affinity makes Fluo-3FF particularly effective for measuring high calcium concentrations, such as those found within organelles like the endoplasmic reticulum, which would saturate higher-affinity indicators. caymanchem.com

Spectroscopic Response Mechanisms of Fluo-3FF (Potassium Salt) upon Calcium Binding

The fluorescence of Fluo-3FF is modulated by a process known as Photoinduced Electron Transfer (PeT). aatbio.com In its calcium-free state, the indicator is almost non-fluorescent. This is because the electron-rich BAPTA chelator effectively quenches the fluorescence of the linked xanthene fluorophore through electron transfer after the fluorophore is excited by light. aatbio.comnih.gov

Upon binding with a calcium ion, the BAPTA portion of the molecule undergoes a conformational change. This binding event lowers the energy of the lone pair of electrons on the chelator's nitrogen atoms, which inhibits the PeT process. nih.gov With the quenching mechanism suppressed, the fluorophore is free to emit light, resulting in a substantial increase in fluorescence intensity—often over 100-fold. aatbio.comthermofisher.com

A key characteristic of Fluo-3FF, and other indicators in the Fluo series, is that this fluorescence enhancement occurs without a significant shift in the wavelength of the excitation or emission maxima. aatbio.com Fluo-3FF has excitation and emission maxima of approximately 506 nm and 526 nm, respectively. caymanchem.com This allows for reliable intensity-based measurements using standard optical filter sets, such as those for fluorescein isothiocyanate (FITC). aatbio.com

Comparative Analysis of Fluo-3FF (Potassium Salt) with Related Fluorescent Calcium Indicators

Fluo-3FF belongs to a family of fluorescent indicators that share a similar structural design but are tuned for different experimental needs. Its properties are best understood when compared to its parent compound, Fluo-3, and another common analog, Fluo-4.

Fluo-3: As the parent compound, Fluo-3 has a high affinity for Ca²⁺ (Kd ≈ 390 nM), making it suitable for measuring resting cytosolic calcium levels. aatbio.comaatbio.com It is excited efficiently by the 488 nm argon-ion laser line.

Fluo-4: Fluo-4 is an analog of Fluo-3 where the two chlorine atoms on the xanthene core are replaced by fluorine atoms. thermofisher.commoleculardevices.com This substitution results in an absorption maximum (≈ 494 nm) that is better aligned with the 488 nm laser line, leading to more efficient excitation and consequently brighter fluorescence signals compared to Fluo-3. aatbio.comaatbio.com Its Ca²⁺ affinity is slightly higher than that of Fluo-3, with a reported Kd of around 345 nM. aatbio.com

Fluo-3FF: As detailed previously, the difluoro substitution on the BAPTA moiety gives Fluo-3FF a much lower affinity for Ca²⁺ (Kd ≈ 10-42 µM) compared to both Fluo-3 and Fluo-4. caymanchem.comaatbio.com This makes it the indicator of choice for environments with high calcium concentrations where Fluo-3 and Fluo-4 would be fully saturated and thus unable to report further increases in Ca²⁺. caymanchem.com Its spectral properties are very similar to Fluo-3. aatbio.com

The following table provides a comparative summary of these indicators.

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Key Structural Difference |

| Fluo-3FF (potassium salt) | ~10 - 42 µM caymanchem.comaatbio.com | ~506 caymanchem.com | ~526 caymanchem.com | Di-fluoro substitution on BAPTA moiety |

| Fluo-3 (potassium salt) | ~390 nM aatbio.com | ~506 | ~526 | Parent compound; chlorine on xanthene |

| Fluo-4 (potassium salt) | ~345 nM aatbio.com | ~494 aatbio.com | ~516 aatbio.com | Fluorine substitution on xanthene core |

Advanced Methodologies for Fluo 3ff Potassium Salt Application in Cellular and Subcellular Calcium Dynamics Research

Strategies for Intracellular Delivery and Retention of Fluo-3FF (Potassium Salt)

Direct Loading Techniques for Fluo-3FF (Potassium Salt)

Given its inability to passively diffuse across cell membranes, Fluo-3FF (potassium salt) requires invasive loading techniques to access the cytosol. The primary methods for intracellular delivery include:

Microinjection: This technique involves the use of a fine glass micropipette to directly inject a solution containing Fluo-3FF (potassium salt) into the cytoplasm of a target cell. This method offers precise control over the amount of dye introduced into a single cell and is particularly useful for studies on a small number of cells or in tissues.

Patch-Clamp Pipette Loading: In this electrophysiological technique, a glass micropipette forms a high-resistance seal with the cell membrane. leica-microsystems.com The whole-cell configuration of patch-clamping allows for the dialysis of the pipette's contents, including Fluo-3FF (potassium salt), into the cell's cytoplasm. leica-microsystems.comresearchgate.net This method has the significant advantage of enabling simultaneous recording of cellular electrical activity and fluorescent imaging of Ca²⁺ dynamics. leica-microsystems.comspringernature.com

Considerations for Minimizing Extracellular Fluorescence Contribution

A critical aspect of using any fluorescent indicator is to ensure that the detected signal originates solely from the intracellular environment. For membrane-impermeant dyes like Fluo-3FF (potassium salt), minimizing extracellular fluorescence is crucial for accurate measurements. Key considerations include:

Thorough Washing: After loading the dye via techniques like microinjection, it is essential to thoroughly wash the cells with a dye-free buffer. This step removes any residual Fluo-3FF from the extracellular medium, preventing background fluorescence that could interfere with the intracellular signal.

Use of Quenching Agents: In some experimental setups, particularly in flow cytometry and microplate assays, the addition of a membrane-impermeant quenching agent to the extracellular medium can be beneficial. Trypan blue, for instance, can be used to quench the fluorescence of any extracellular dye without affecting the intracellular signal. nih.gov

Assessing Dye Compartmentalization: It is important to verify that the dye remains in the desired intracellular compartment (e.g., cytosol) and does not get sequestered into organelles, which can lead to artifacts in the fluorescence signal.

Optical Microscopy and Spectroscopy Techniques Utilizing Fluo-3FF (Potassium Salt)

The spectral properties of Fluo-3FF, with an excitation maximum around 506 nm and an emission maximum around 526 nm, make it compatible with common laser lines and filter sets used in various fluorescence-based instrumentation. aatbio.comaatbio.com

Confocal Fluorescence Microscopy for Fluo-3FF (Potassium Salt) Imaging

Confocal microscopy is a powerful technique for visualizing Ca²⁺ dynamics with high spatial resolution within single cells. researchgate.net Fluo-3FF is particularly well-suited for confocal imaging due to its excitation by the 488 nm argon-ion laser line commonly found in these systems. thermofisher.com

Researchers have utilized Fluo-3FF in confocal microscopy to:

Investigate Ca²⁺ waves and transients in various cell types, including cardiac myocytes. nih.gov

Study Ca²⁺ dynamics within specific subcellular compartments, such as the endoplasmic reticulum, where Ca²⁺ concentrations are high. medchemexpress.comphysoc.org The lower affinity of Fluo-3FF for Ca²⁺ (Kd ≈ 10-42 µM) makes it less likely to become saturated in these high-Ca²⁺ environments, allowing for the detection of luminal fluctuations. medchemexpress.comvwr.com

Simultaneously image cytosolic Ca²⁺ with other fluorescent probes to correlate Ca²⁺ signals with other cellular events, such as changes in mitochondrial membrane potential. nih.govembopress.org

| Research Finding | Cell Type | Technique | Reference |

| Visualization of Ca²⁺ sparks and transients | Cardiac myocytes | Confocal Microscopy | |

| Monitoring Ca²⁺ dynamics in high-concentration compartments | Various | Confocal Microscopy | medchemexpress.comphysoc.org |

| Simultaneous imaging of cytosolic Ca²⁺ and mitochondrial membrane potential | H9c2 myotubes | Confocal Microscopy | nih.gov |

Flow Cytometry Applications with Fluo-3FF (Potassium Salt)

Flow cytometry allows for the rapid analysis of Ca²⁺ fluxes in a large population of cells. aatbio.comnih.gov Fluo-3 and its analogs are widely used in flow cytometry to monitor changes in intracellular Ca²⁺ in response to various stimuli. qmul.ac.uk

Key applications of Fluo-3FF in flow cytometry include:

Assessing Ca²⁺ mobilization in immune cells, such as lymphocytes, upon activation. nih.govresearchgate.net

Multiplexing with fluorescently labeled antibodies to simultaneously measure Ca²⁺ responses in specific cell subpopulations identified by their surface markers. nih.gov

Screening for compounds that modulate Ca²⁺ signaling pathways in a high-throughput manner.

| Application | Cell Type | Key Finding | Reference |

| Analysis of Ca²⁺ flux upon stimulation | Lymphocytes | Heterogeneous Ca²⁺ responses dependent on immunophenotype | nih.gov |

| Real-time monitoring of Ca²⁺ fluxes | Platelets | Measurement of Ca²⁺ response to agonists like thrombin and ADP |

High-Throughput Fluorescence Microplate Assays Employing Fluo-3FF (Potassium Salt)

High-throughput screening (HTS) platforms utilizing fluorescence microplate readers have become indispensable in drug discovery and basic research. aatbio.commoleculardevices.com Fluo-3 and its derivatives are extensively used in these assays to screen large compound libraries for their effects on Ca²⁺ signaling. aatbio.comthermofisher.com

The use of Fluo-3FF in microplate assays enables:

The functional assessment of G protein-coupled receptors (GPCRs) and ion channels by measuring agonist-stimulated or antagonist-inhibited Ca²⁺ fluxes. aatbio.comthermofisher.com

The identification of potential drug candidates that modulate intracellular Ca²⁺ levels.

The investigation of cellular toxicity by monitoring disruptions in Ca²⁺ homeostasis. nih.gov

For these assays, black-walled microplates are generally preferred to minimize well-to-well crosstalk and background fluorescence. promega.com

| Assay Type | Purpose | Instrumentation | Reference |

| GPCR functional assay | Screening for agonists and antagonists | Fluorescence Microplate Reader | aatbio.comthermofisher.com |

| Drug discovery screening | Identifying modulators of Ca²⁺ signaling | High-Throughput Screening Systems | moleculardevices.comnih.gov |

| Multiplexed assays | Correlating Ca²⁺ flux with other metabolic readouts | Multi-mode Microplate Reader | nih.govpromega.com |

Quantitative Analysis and Calibration Procedures for Fluo-3FF (Potassium Salt) Fluorescence Signals

The dissociation constant (Kd) of a fluorescent indicator for Ca²⁺ is a critical parameter for the quantitative determination of Ca²⁺ concentrations. While in vitro measurements provide a baseline, the Kd of Ca²⁺ indicators can be significantly influenced by the intracellular environment, including factors like viscosity, protein binding, and ionic strength. aatbio.cominterchim.fr Therefore, determining the in situ Kd is crucial for accurate intracellular Ca²⁺ measurements.

The in situ Kd for Fluo-3FF has been determined in specific cellular preparations. For instance, in permeabilized H9c2 myotubes, the Kd of Fluo-3FF for Ca²⁺ was estimated to be approximately 16 µM at 35°C and pH 7.2. nih.gov This was determined by measuring Fluo-3FF fluorescence at various known Ca²⁺ concentrations, which were themselves calibrated using other fluorescent Ca²⁺ probes like fura-2 (B149405) and rhod-2. nih.gov

A common method for in situ calibration involves exposing cells loaded with the indicator to a series of calibration buffers containing known free Ca²⁺ concentrations. aatbio.cominterchim.fr This is often facilitated by the use of ionophores, such as ionomycin (B1663694) or A-23187, which make the cell membrane permeable to Ca²⁺, allowing the intracellular and extracellular Ca²⁺ concentrations to equilibrate. aatbio.cominterchim.fr Alternatively, cell permeabilizing agents like digitonin (B1670571) or Triton™ X-100 can be used to expose the intracellular indicator to the external calibration solutions. aatbio.cominterchim.fr

The relationship between fluorescence intensity (F) and free Ca²⁺ concentration is described by the following equation:

[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

Where:

[Ca²⁺] is the free calcium concentration.

Kd is the in situ dissociation constant.

F is the measured fluorescence intensity at a given time.

Fmin is the fluorescence intensity in the absence of Ca²⁺.

Fmax is the fluorescence intensity at saturating Ca²⁺ concentrations.

To determine Fmin, researchers typically use a Ca²⁺-free buffer containing a chelator like EGTA. Conversely, Fmax is determined by exposing the cells to a buffer with a high, saturating concentration of Ca²⁺.

Table 1: In Situ Dissociation Constant (Kd) of Fluo-3FF

| Cellular System | Temperature (°C) | pH | Estimated In Situ Kd (µM) | Reference |

| Permeabilized H9c2 myotubes | 35 | 7.2 | ~16 | nih.gov |

Achieving a high signal-to-noise ratio (SNR) is critical for detecting subtle changes in Ca²⁺ dynamics, especially in live-cell imaging where signals can be weak. nih.gov Background fluorescence can arise from various sources, including unbound dye, autofluorescence from cellular components, and the imaging medium itself. thermofisher.com Effective background subtraction and SNR optimization are therefore essential steps in quantitative Fluo-3FF imaging.

Background Subtraction Techniques:

Image-Based Correction: A common method involves acquiring a "background" image from a region of the coverslip devoid of cells but containing the same medium and indicator. This background image can then be subtracted from the images containing the cells. auckland.ac.nzzeiss.com

Software-Based Algorithms: Image processing software offers various algorithms for background subtraction. The "rolling ball" algorithm, for example, removes smooth, continuous background from an image by rolling a virtual ball of a specified radius over the image's intensity profile and subtracting the resulting background. auckland.ac.nz

Control Measurements: Measuring the fluorescence from unlabeled cells can help quantify the contribution of cellular autofluorescence to the total signal. thermofisher.com

Signal-to-Noise Ratio (SNR) Optimization:

The SNR is the ratio of the true signal to the noise, which includes photon shot noise and detector noise. evidentscientific.com Optimizing SNR in Fluo-3FF imaging involves several strategies:

Instrumental Adjustments:

Detector Aperture (Confocal Microscopy): Reducing the pinhole size can exclude out-of-focus light and background noise, thereby improving both SNR and signal-to-background ratio. However, an excessively small aperture can also reduce the signal, so an optimal size must be determined. evidentscientific.com

Laser Power: Increasing the excitation laser power can increase the fluorescence signal, but this is limited by fluorophore saturation and the risk of phototoxicity and photobleaching. evidentscientific.combitesizebio.com

Image Acquisition Parameters:

Averaging and Accumulation: Frame or line averaging can significantly reduce random noise. bitesizebio.com Accumulating signal over multiple scans can also increase the signal, though it may also increase noise if not combined with averaging. bitesizebio.com

Experimental Design:

Dye Concentration: Using the optimal concentration of Fluo-3FF is crucial. Titrating the dye concentration can help find the balance between a strong signal and minimal background from unbound dye. thermofisher.com

Washing Steps: Thoroughly washing cells after loading with the AM ester form of Fluo-3FF helps to remove unbound dye and reduce background fluorescence. thermofisher.com

Table 2: Strategies for Background Subtraction and SNR Optimization in Fluo-3FF Imaging

| Strategy | Description | Key Considerations |

| Background Subtraction | ||

| Image-Based Correction | Subtracting a background image from a cell-free region. | Ensure background region is representative of the experimental conditions. |

| Rolling Ball Algorithm | Software-based removal of smooth background variations. | The radius of the "ball" needs to be optimized for the image features. |

| Autofluorescence Control | Imaging unlabeled cells to quantify intrinsic fluorescence. | Autofluorescence can vary between cell types and with cell health. |

| SNR Optimization | ||

| Pinhole Adjustment | Optimizing the confocal pinhole size. | Balances signal collection and background rejection. |

| Laser Power Adjustment | Using the lowest laser power that provides an adequate signal. | Minimizes phototoxicity and photobleaching. |

| Frame/Line Averaging | Averaging multiple image acquisitions. | Reduces random noise but increases acquisition time. |

| Optimal Dye Concentration | Titrating Fluo-3FF concentration for maximal signal-to-background. | Varies depending on cell type and loading conditions. |

| Thorough Washing | Removing excess, unbound dye after loading. | Reduces a major source of background fluorescence. |

Methodological Challenges and Optimization in Fluo-3FF (Potassium Salt) Imaging Studies

Despite its utility, the application of Fluo-3FF is not without its challenges. Understanding and mitigating these issues are crucial for obtaining reliable and reproducible data.

The fluorescence properties of indicators like Fluo-3FF can be influenced by various environmental factors within the cell, potentially affecting the accuracy of Ca²⁺ measurements.

pH: Changes in intracellular pH can alter the fluorescence of many indicators. While specific data for Fluo-3FF is not extensively published, it is a general consideration for fluorescein-based dyes.

Temperature: Temperature can affect the Kd of Ca²⁺ indicators. libretexts.org As noted, the in situ Kd of Fluo-3FF was determined at a physiological temperature of 35°C. nih.gov Experiments conducted at different temperatures may require a re-evaluation of the Kd.

Viscosity: The viscosity of the intracellular milieu can influence the quantum yield of fluorescence. libretexts.org

Ionic Strength and Protein Binding: The intracellular environment is a crowded space with high concentrations of proteins and other macromolecules. Non-specific binding of the indicator to these components can alter its fluorescence properties and Ca²⁺ affinity. researchgate.net The difference between in vitro and in situ Kd values highlights the importance of these interactions. aatbio.com

To mitigate these effects, it is essential to perform in situ calibrations under conditions that mimic the experimental setup as closely as possible.

Table 3: Environmental Factors Affecting Fluo-3FF Fluorescence

| Environmental Factor | Potential Impact on Fluo-3FF | Mitigation Strategy |

| pH | Alteration of fluorescence intensity and quantum yield. | Maintain stable intracellular pH during experiments; perform calibrations at the relevant pH. |

| Temperature | Changes in the Ca²⁺ dissociation constant (Kd). libretexts.org | Conduct experiments and calibrations at a controlled, physiological temperature. |

| Viscosity | Can affect the fluorescence quantum yield. libretexts.org | In situ calibration inherently accounts for the average intracellular viscosity. |

| Protein Binding | Can alter the indicator's Ca²⁺ affinity and fluorescence. researchgate.net | Perform in situ calibration to account for binding to intracellular components. |

A significant challenge in live-cell fluorescence microscopy is the phenomenon of photobleaching and the associated phototoxicity. fsu.edu Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a diminished signal over time. nih.gov Phototoxicity refers to the damaging effects of the excitation light and the byproducts of the fluorescence process on the cell, which can alter normal physiology and even lead to cell death. fsu.edu

Fluo-3FF is reported to be relatively photostable. medchemexpress.com However, all fluorescent indicators are susceptible to photobleaching and can induce phototoxicity with prolonged or high-intensity illumination. fsu.edu

Strategies to Minimize Photobleaching and Phototoxicity:

Minimize Illumination: Use the lowest possible laser power and the shortest possible exposure times that still provide an adequate signal-to-noise ratio. nih.govbitesizebio.com

Reduce Exposure Frequency: Limit the number of images acquired over time to the minimum necessary to capture the dynamics of interest.

Use of Antifade Reagents: While more common in fixed-cell imaging, some antifade reagents can be used in live-cell experiments, though their compatibility and potential effects on cell physiology must be carefully considered.

Control for Phototoxic Effects: It is crucial to perform control experiments to ensure that the observed cellular responses are due to the experimental manipulation and not a result of phototoxicity. This can involve imaging cells under the same illumination conditions but without the experimental stimulus.

By carefully considering and addressing these methodological aspects, researchers can harness the full potential of Fluo-3FF (potassium salt) for the quantitative investigation of Ca²⁺ dynamics in the high-concentration environments of cellular and subcellular compartments.

Applications of Fluo 3ff Potassium Salt in Investigating Biological Phenomena

Characterization of Calcium Transients in High Concentration Intracellular Compartments

The defining feature of Fluo-3FF is its low affinity for calcium, with a dissociation constant (Kd) approximately 100 times lower than that of its parent compound, Fluo-3. caymanchem.commedchemexpress.com This property is critical for accurately measuring Ca²⁺ fluctuations within specific intracellular organelles where baseline calcium levels are very high. In such compartments, high-affinity indicators would become saturated and thus unable to detect further increases or dynamic changes in Ca²⁺ concentration. caymanchem.com

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Primary Application Environment | Reference |

|---|---|---|---|

| Fluo-3FF (potassium salt) | ~10-42 µM | High [Ca²⁺] compartments (e.g., ER/SR) | caymanchem.commedchemexpress.comaatbio.comnih.gov |

| Fluo-3 (potassium salt) | ~0.4 µM (390 nM) | Cytosol (low [Ca²⁺]) | caymanchem.comaatbio.comaatbio.com |

The endoplasmic reticulum (ER), and its specialized form in muscle cells, the sarcoplasmic reticulum (SR), serves as the primary intracellular storage site for Ca²⁺, maintaining concentrations in the hundreds of micromolar range. nih.gov Fluo-3FF is an invaluable tool for directly visualizing and quantifying the Ca²⁺ dynamics within this organelle. Research has utilized Fluo-3FF to monitor the depletion of ER Ca²⁺ stores in response to signaling molecules like inositol (B14025) 1,4,5-trisphosphate (IP₃). rice.edu

In studies on permeabilized hepatocytes, confocal imaging with Fluo-3FF revealed that IP₃-sensitive Ca²⁺ stores are distributed homogeneously throughout the ER network. rice.edu Upon stimulation with IP₃, the dye allowed researchers to observe a uniform decrease in Ca²⁺ across the entire reticulum, providing insights into the coordinated nature of Ca²⁺ release from this organelle. rice.edu Similarly, in smooth muscle cells, Fluo-3FF has been used to visualize the Ca²⁺ content within the SR, enabling the study of Ca²⁺ release mechanisms that are fundamental to muscle contraction. nih.govnih.gov

While mitochondria maintain a lower baseline Ca²⁺ concentration than the ER, they can rapidly take up large amounts of calcium released into the cytosol, particularly at microdomains near ER Ca²⁺ release sites. Fluo-3FF is often used in conjunction with mitochondria-specific dyes to dissect the intricate Ca²⁺ crosstalk between the ER and mitochondria.

For instance, researchers have simultaneously imaged ER calcium with Fluo-3FF and mitochondrial calcium with a high-affinity dye like Rhod-2. rice.edu This dual-labeling approach allows for the precise correlation of ER Ca²⁺ release events with subsequent mitochondrial Ca²⁺ uptake. Such studies have been instrumental in demonstrating how mitochondria buffer the local Ca²⁺ released from the ER, a process that shapes the spatiotemporal characteristics of intracellular Ca²⁺ signals and plays a critical role in cellular metabolism and apoptosis. nih.govrice.edu

Elucidation of Calcium-Dependent Signaling Pathways

Calcium is a ubiquitous second messenger that regulates a vast array of signaling pathways. Fluo-3FF contributes to the study of these pathways by allowing for the precise measurement of Ca²⁺ dynamics at their source—the intracellular stores.

Many cell-surface receptors, upon binding to their specific ligands, trigger signaling cascades that culminate in the release of Ca²⁺ from the ER. Fluo-3FF is used to directly measure this release. For example, its application has been documented in studies of muscarinic receptor activation in myocytes, where it helps quantify the amount of Ca²⁺ mobilized from the SR. nih.govmedchemexpress.com In other research involving P2X receptors in renal artery myocytes, Fluo-3FF was employed to visualize the intracellular Ca²⁺ stores that are discharged following receptor activation and subsequent IP₃-mediated signaling. nih.gov By providing a clear measure of store depletion, Fluo-3FF helps researchers understand the efficacy and mechanisms of receptor-coupled Ca²⁺ signaling.

Calcium oscillations, which are periodic rises and falls in cytosolic Ca²⁺ concentration, encode information that dictates specific cellular responses. moleculardevices.comnih.gov While high-affinity dyes are used to monitor the oscillations in the cytosol, Fluo-3FF is critical for understanding the behavior of the Ca²⁺ source (the ER/SR) that generates these patterns. moleculardevices.com

By monitoring the high Ca²⁺ levels within the ER, Fluo-3FF can reveal how the store is depleted during each spike and refilled between spikes. This information is crucial for testing models of how Ca²⁺ oscillations are generated and sustained. For example, observing the degree of ER Ca²⁺ depletion with Fluo-3FF can help determine whether a given oscillation is caused by cyclical, partial release from the stores or by a feedback mechanism that toggles Ca²⁺ release channels on and off. nih.gov

Contributions to Understanding Specific Cellular Processes

The ability of Fluo-3FF to measure Ca²⁺ in high-concentration environments has provided key insights into various fundamental cellular processes.

| Cellular Process | Organism/Cell Type | Key Finding Enabled by Fluo-3FF | Reference |

|---|---|---|---|

| Smooth Muscle Function | Guinea Pig Ileum, Rat Renal Artery | Visualized SR Ca²⁺ stores to study their role in receptor-mediated Ca²⁺ release and the initiation of contraction signals. | nih.govnih.gov |

| Apoptosis (Programmed Cell Death) | H9c2 Myotubes | Monitored cytosolic Ca²⁺ waves originating from intracellular stores, linking ER Ca²⁺ release to mitochondrial Ca²⁺ uptake and subsequent apoptotic events. | nih.gov |

| Inter-organelle Signaling | Hepatocytes | Mapped the spatial organization of IP₃-sensitive ER Ca²⁺ stores and their functional relationship with mitochondrial Ca²⁺ uptake. | rice.edu |

Analysis of Excitation-Contraction Coupling via Fluo-3FF (Potassium Salt)

Excitation-contraction (E-C) coupling is the fundamental process that links electrical stimulation of a muscle cell to its mechanical contraction. This process is critically dependent on rapid and substantial increases in the intracellular free calcium concentration ([Ca²⁺]i). While fluorescent indicators are essential for studying these dynamics, high-affinity dyes can become saturated during the large calcium transients seen in muscle cells, potentially masking the true peak and decay kinetics of the calcium signal.

Fluo-3FF, with its significantly lower affinity for Ca²⁺, is particularly well-suited for these demanding applications. Low-affinity indicators are advantageous for studying compartments or events with high calcium concentrations. caymanchem.com The dissociation constant (Kd) of Fluo-3FF for calcium is approximately 10-42 µM, a stark contrast to its higher-affinity counterpart, Fluo-3, which has a Kd of about 0.39 µM. caymanchem.comaatbio.comaatbio.com This characteristic allows Fluo-3FF to accurately report the magnitude of large calcium fluxes without becoming saturated, providing a more faithful representation of the calcium transients that drive muscle contraction.

In studies of amphibian skeletal muscle fibres, the related indicator Fluo-3 has been used to measure calcium transients during twitches, tetani, and potassium-induced contractures. nih.gov Research using Fluo-3 determined that the peak [Ca²⁺]i during maximal K⁺ contractures reached approximately 10.3 µM. nih.gov In such high-concentration environments, a low-affinity indicator like Fluo-3FF would be invaluable for ensuring that the measured fluorescence is proportional to the actual calcium concentration, avoiding the signal compression that can occur with high-affinity dyes.

| Indicator | Approximate Ca²⁺ Dissociation Constant (Kd) | Primary Advantage in E-C Coupling Studies |

| Fluo-3FF | ~10 - 42 µM caymanchem.comaatbio.com | Accurately measures high peak Ca²⁺ concentrations without saturation. |

| Fluo-3 | ~0.39 µM aatbio.com | High sensitivity for detecting small changes from resting Ca²⁺ levels. |

This table is interactive. Sort by column by clicking the header.

Studies of Neurotransmitter Release and Synaptic Transmission Mechanisms

The release of neurotransmitters at synaptic terminals is a calcium-dependent process triggered by the influx of Ca²⁺ through voltage-gated calcium channels upon the arrival of an action potential. The concentration of calcium in the microdomain near the release sites can rise to very high levels (tens to hundreds of micromolar) for a very brief period.

Investigating these localized and intense calcium signals requires indicators that can respond to these high concentrations. High-affinity dyes would be saturated and thus unable to resolve the true amplitude and kinetics of the presynaptic calcium transient. Fluo-3FF's low affinity for Ca²⁺ makes it a suitable probe for these specialized environments. caymanchem.com Its use allows researchers to quantify the high-calcium fluctuations that are directly responsible for triggering the fusion of synaptic vesicles with the presynaptic membrane.

For example, research into stimulation-induced changes in Ca²⁺ at lizard motor nerve terminals utilized a low-affinity fluorescent indicator to overcome the limitations of high-affinity dyes. caymanchem.com Such studies are critical for understanding the relationship between presynaptic calcium levels and the probability of neurotransmitter release, a key factor in synaptic plasticity. The use of Fluo-3FF allows for the direct measurement of calcium dynamics within these terminals during physiological events like high-frequency stimulation. nih.govelifesciences.org

Utility in Diverse Physiological and Pathophysiological Research Models

The applicability of Fluo-3FF extends beyond muscle and nerve cells to a wide range of research models, aiding in the elucidation of both normal cellular functions and the mechanisms underlying various diseases.

Application in Cellular Physiology Research

Many fundamental cellular processes are regulated by calcium stored in intracellular organelles, most notably the endoplasmic reticulum (ER) and, in muscle, the sarcoplasmic reticulum (SR). These compartments maintain a very high concentration of calcium compared to the resting cytosol. Low-affinity calcium indicators like Fluo-3FF are exceptionally useful for studying the calcium dynamics within these stores. caymanchem.com

Because high-affinity dyes would be constantly saturated by the high luminal calcium levels within the ER, they would be insensitive to fluctuations or release events. caymanchem.com Fluo-3FF, however, can be loaded into cells and will report changes in the free calcium concentration inside these organelles, providing critical insights into the processes of calcium storage and release that govern phenomena ranging from protein folding in the ER to oocyte activation and quality. caymanchem.commoleculardepot.com

| Cellular Compartment | Typical Ca²⁺ Environment | Suitability of Fluo-3FF | Research Application |

| Cytosol (Resting) | Low (nanomolar range) | Less suitable; may not detect small fluctuations. | Baseline Ca²⁺ monitoring. |

| Endoplasmic Reticulum | High (micromolar to millimolar range) | Highly suitable. caymanchem.com | Studying ER stress, calcium leakage, and store-operated calcium entry. |

| Presynaptic Terminals | Transiently High (micromolar range) | Highly suitable. caymanchem.com | Quantifying Ca²⁺ influx that triggers neurotransmitter release. |

| Muscle Cell Sarcoplasm (During Contraction) | Transiently High (micromolar range) | Highly suitable. nih.gov | Measuring peak Ca²⁺ transients during E-C coupling. |

This table is interactive. Sort by column by clicking the header.

Investigative Tools in Disease Mechanism Studies

Dysregulation of calcium signaling is a hallmark of numerous pathologies. The ability of Fluo-3FF to measure high-concentration calcium events makes it a valuable tool for investigating the cellular basis of these diseases.

For instance, in studies of Duchenne muscular dystrophy, an inherited disease affecting striated muscle, altered excitation-contraction coupling is a key feature. nih.gov Research on cardiomyocytes from dystrophic mice has pointed towards a hypersensitivity of the SR calcium-release channels (ryanodine receptors). nih.gov In such a condition, accurately quantifying the amount of calcium released from the SR is crucial. Fluo-3FF can provide a more precise measure of the "E-C coupling gain"—the amplification of the initial Ca²⁺ influx by SR Ca²⁺ release—by avoiding the saturation that could occur with high-affinity dyes when release channels are pathologically sensitive.

Similarly, disruptions in the homeostasis of intracellular calcium stores like the ER are linked to a wide array of diseases, including neurodegenerative disorders and certain types of heart failure. caymanchem.com Fluo-3FF provides a means to directly investigate the function and integrity of these calcium stores in disease models, helping to uncover how pathological changes in calcium handling contribute to cellular dysfunction.

Theoretical and Computational Approaches Complementing Fluo 3ff Potassium Salt Research

Molecular Modeling of Fluo-3FF (Potassium Salt)-Ion Interactions

Molecular modeling techniques offer a window into the atomic-level interactions between Fluo-3FF and various ions, most notably calcium. These computational methods are crucial for understanding the basis of the dye's fluorescence properties and its selectivity.

Key aspects of molecular modeling in Fluo-3FF research include:

Binding Affinity and Selectivity: Computational studies can predict the binding affinity (often expressed as the dissociation constant, Kd) of Fluo-3FF for Ca2+. caymanchem.commedchemexpress.com These models can also explore the indicator's interaction with other physiologically relevant cations, such as magnesium (Mg2+), to understand its selectivity. For instance, Fluo-3FF is known to be relatively insensitive to Mg2+. medchemexpress.com This is a critical factor in its utility, as it ensures that the fluorescence signal primarily reflects changes in Ca2+ concentration.

Conformational Changes upon Ion Binding: The fluorescence of Fluo-3FF is dependent on a conformational change that occurs upon binding to Ca2+. Molecular dynamics (MD) simulations can model this process, revealing how the chelation of a calcium ion alters the structure of the molecule and leads to an increase in fluorescence. These simulations provide a dynamic picture of the binding event that is difficult to capture through experimental methods alone.

Force Field Parameterization: Accurate molecular modeling relies on well-defined force fields, which are sets of parameters that describe the potential energy of a system of atoms. diva-portal.org For novel molecules like Fluo-3FF, specific parameters may need to be developed and validated to ensure the accuracy of the simulations. diva-portal.org

Interactive Data Table: Comparison of Calcium Indicator Properties

| Indicator | Dissociation Constant (Kd) for Ca2+ |

|---|---|

| Fluo-3FF | 42 µM caymanchem.commedchemexpress.commedchemexpress.com |

| Fluo-3 | 0.4 µM caymanchem.commedchemexpress.com |

| Fura-2 (B149405) | 0.22 µM nih.gov |

Simulations of Intracellular Calcium Buffering and Diffusion in the Presence of Fluo-3FF (Potassium Salt)

The introduction of any fluorescent indicator into a cell can perturb the very processes it is meant to measure. Computational simulations are indispensable for understanding and accounting for these effects, particularly in the context of calcium buffering and diffusion.

Impact on Calcium Transients: Fluo-3FF, like any calcium buffer, can alter the shape and duration of intracellular calcium transients. nih.gov Mathematical models can simulate these effects, helping researchers to estimate the extent to which the indicator itself is influencing the observed calcium signals. nih.gov These models often incorporate factors such as the concentration of the dye, its binding kinetics, and its diffusion coefficient.

Modeling Calcium Microdomains: Calcium signaling is often highly localized into microdomains, such as those near open ion channels. nih.gov Simulations can be used to explore how Fluo-3FF reports on calcium concentrations within these spatially restricted areas. nih.gov Due to its lower affinity, Fluo-3FF may be less prone to saturation in high-calcium microdomains compared to high-affinity indicators, a hypothesis that can be rigorously tested through computational modeling.

Reaction-Diffusion Models: Sophisticated reaction-diffusion models can simulate the movement and binding of both calcium ions and Fluo-3FF throughout the complex intracellular environment. njit.edu These models can account for the presence of endogenous calcium buffers and the geometry of the cell, providing a more realistic picture of how Fluo-3FF reports on calcium dynamics. frontiersin.orgfrontiersin.org Software like CalC ("Calcium Calculator") provides a platform for such simulations. njit.edu

Advanced Data Analysis Algorithms for Fluo-3FF (Potassium Salt) Fluorescence Data

The raw fluorescence data obtained from Fluo-3FF imaging experiments often require sophisticated analysis to extract meaningful biological information. A variety of computational algorithms have been developed to enhance the quality and interpretation of this data.

Noise Reduction and Signal Extraction: Fluorescence microscopy data can be subject to noise from various sources. Advanced algorithms, including those based on machine learning, can be employed to filter this noise and more accurately extract the true fluorescence signal. nih.gov

Correction for Photobleaching: Fluorophores like Fluo-3FF can lose their fluorescence upon prolonged exposure to excitation light, a phenomenon known as photobleaching. Computational methods can be used to correct for this effect, ensuring that changes in fluorescence intensity accurately reflect changes in calcium concentration rather than dye degradation. st-andrews.ac.uk This often involves fitting the fluorescence decay to an exponential function and then normalizing the data. st-andrews.ac.uk

Kinetic Analysis: The kinetics of the association and dissociation of calcium from Fluo-3FF can influence the interpretation of rapid calcium transients. nih.gov Algorithms can be used to deconvolve the indicator's response from the underlying biological signal, providing a more accurate representation of the true calcium dynamics.

Image Registration and Segmentation: In time-lapse imaging, cell movement can complicate the analysis of fluorescence changes. Image registration algorithms can be used to align consecutive frames, while segmentation algorithms can identify and track individual cells or subcellular regions of interest. nih.gov

Integration of Multi-Modal Datasets in Calcium Imaging with Fluo-3FF (Potassium Salt)

To gain a comprehensive understanding of cellular function, it is often necessary to combine calcium imaging data with information from other experimental modalities. Computational tools are essential for the registration and analysis of these multi-modal datasets.

Correlative Light and Electron Microscopy (CLEM): CLEM combines the functional information from fluorescence microscopy (e.g., Fluo-3FF imaging) with the high-resolution structural information from electron microscopy. frontiersin.org Computational image registration is crucial for aligning the images from these two different modalities. frontiersin.org

Simultaneous Electrophysiology and Calcium Imaging: In neuroscience, it is common to simultaneously record the electrical activity of a neuron and its intracellular calcium signals using indicators like Fluo-3FF. nih.gov Computational analysis allows for the precise correlation of events such as action potentials with the resulting calcium transients. nih.gov

Combining with Other Fluorescent Probes: Fluo-3FF can be used in conjunction with other fluorescent probes to simultaneously monitor multiple cellular parameters. nih.govnih.gov For example, it can be combined with a voltage-sensitive dye to correlate changes in membrane potential with calcium signals. nih.gov Advanced imaging systems and computational methods for spectral unmixing are required to separate the fluorescence signals from the different probes. diva-portal.org The integration of Fluo-3FF with genetically encoded calcium indicators (GECIs) is another area of active research. coolled.com

Fusion with 3D Imaging Modalities: Data from Fluo-3FF imaging can be integrated with three-dimensional imaging techniques like confocal or multiphoton microscopy to provide spatial context to the calcium signals. nih.govspringernature.com Furthermore, combining fluorescence data with techniques like digital holographic microscopy can provide simultaneous information on cell morphology and calcium dynamics. nih.gov

Interactive Data Table: Compound Names

| Compound Name |

|---|

| Fluo-3FF (potassium salt) |

| Fluo-3 |

| Fura-2 |

| Calcium |

| Magnesium |

Emerging Research Directions and Future Prospects for Fluo 3ff Potassium Salt

Development of Novel Fluo-3FF (Potassium Salt) Derivatives and Conjugates

The core structure of Fluo-3FF serves as a scaffold for the development of new chemical probes with enhanced or specialized properties. The creation of derivatives and conjugates aims to improve upon the parent molecule's characteristics, such as targeting capabilities, spectral properties, and functionality for specific biological questions.

Derivatives: Research is focused on modifying the fluorophore component of Fluo-3FF to create variants with different excitation and emission wavelengths. This could enable multicolor imaging, allowing researchers to simultaneously monitor calcium dynamics alongside other cellular processes marked with different fluorescent probes. aatbio.com Furthermore, modifications to the chelating portion of the molecule could fine-tune its affinity for calcium, creating a suite of indicators for a wider range of physiological calcium concentrations.

Conjugates: A significant area of development is the creation of fluorophore-drug conjugates. researchgate.netnih.gov By attaching Fluo-3FF to a bioactive molecule, researchers can visualize the drug's delivery and distribution in real-time while simultaneously monitoring its effect on intracellular calcium levels. nih.gov Another approach involves conjugating Fluo-3FF to molecules that target specific subcellular structures or proteins. This strategy allows for the precise measurement of calcium in highly localized environments. For example, a conjugate of Fluo-3FF and a mitochondrial-targeting peptide would enable the specific monitoring of calcium uptake and release by mitochondria.

The development of these novel molecules often involves sophisticated synthetic chemistry to link the components without compromising the function of either the fluorophore or the conjugated molecule. nih.gov

Table 1: Potential Modifications for Novel Fluo-3FF Derivatives and Conjugates

| Modification Type | Goal | Example Application |

| Fluorophore Modification | Shift excitation/emission spectra | Multicolor live-cell imaging with other fluorescent markers. |

| Chelator Modification | Alter calcium affinity (Kd) | Create a range of indicators for different cellular compartments. |

| Drug Conjugation | Track drug delivery and effect | Observe a drug's impact on calcium signaling in target cells. |

| Targeting Moiety Conjugation | Localize probe to specific organelles | Measure calcium dynamics specifically within the endoplasmic reticulum. |

Exploration of Fluo-3FF (Potassium Salt) in Organelle-Specific Calcium Probing Methodologies

Intracellular organelles, such as the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), and mitochondria, play crucial roles in maintaining calcium homeostasis. These compartments often contain high concentrations of calcium, which would saturate high-affinity indicators like Fluo-3 or Fura-2 (B149405). caymanchem.comruixibiotech.com The low calcium-binding affinity of Fluo-3FF (Kd ≈ 10 µM) makes it particularly well-suited for measuring calcium dynamics within these high-concentration environments. aatbio.com

Methodologies for targeting Fluo-3FF to specific organelles are an active area of research. While the acetoxymethyl (AM) ester forms of some dyes can lead to their accumulation in certain organelles, this distribution can be unpredictable. fluorofinder.com To overcome this, researchers are exploring more direct targeting strategies. As mentioned previously, conjugating Fluo-3FF to organelle-specific targeting sequences is a promising approach.

Genetically encoded calcium indicators (GECIs) have become popular for organelle-specific measurements due to the ease of directing their expression to specific compartments. nih.govresearchgate.net However, chemical dyes like Fluo-3FF offer distinct advantages, including higher photon output and faster kinetics, which can be critical for resolving rapid calcium signals. nih.gov Future research will likely focus on improving the loading and retention of Fluo-3FF and its derivatives within specific organelles to provide a clearer picture of their role in cellular calcium signaling. nih.gov

Table 2: Comparison of Probes for Organelle-Specific Calcium Measurement

| Probe Type | Advantages | Disadvantages | Relevance to Fluo-3FF |

| Low-Affinity Chemical Dyes (e.g., Fluo-3FF) | - Suitable for high [Ca2+] environments (ER, SR) caymanchem.comruixibiotech.com- Bright signal- Fast kinetics | - Targeting can be challenging- Potential for leakage from the organelle | Fluo-3FF is a key tool for probing these specific organelles. |

| High-Affinity Chemical Dyes (e.g., Fluo-4) | - Sensitive to low cytosolic [Ca2+] | - Saturate in high [Ca2+] compartments, becoming insensitive to changes. caymanchem.com | Provides complementary information about cytosolic calcium levels. |

| Genetically Encoded Calcium Indicators (GECIs) | - Excellent targetability to specific organelles and cell types researchgate.net- Suitable for long-term studies | - Lower signal brightness than some chemical dyes- Slower kinetics may miss rapid events nih.gov | Serves as an alternative approach; development of Fluo-3FF conjugates aims to combine its optical properties with better targeting. |

Potential for High-Throughput Screening Methodologies with Fluo-3FF (Potassium Salt)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds for their effects on a specific biological target. Fluorescence-based assays are widely used in HTS due to their sensitivity, speed, and adaptability to automation. nih.gov

Fluo-3FF (potassium salt) is a strong candidate for the development of HTS assays focused on targets that modulate intracellular calcium stores, such as ion channels and G-protein coupled receptors located on the endoplasmic reticulum. Because Fluo-3FF is essentially non-fluorescent in its calcium-free state and shows a strong increase in fluorescence upon binding calcium, it provides a high signal-to-noise ratio, which is critical for robust HTS assays. aatbio.com

An example of a potential HTS assay could involve loading cells that overexpress a specific ER-resident calcium channel with Fluo-3FF. The cells would then be distributed into microplates and treated with a library of chemical compounds. A compound that opens the channel would cause a release of calcium from the ER into the cytosol, which could be detected by a cytosolic indicator. Conversely, to measure calcium uptake into the ER, specialized techniques would be required to load the dye into the organelle itself. A subsequent measurement of Fluo-3FF fluorescence within the ER would reveal compounds that modulate channel or pump activity. The development of such assays would facilitate the discovery of new drugs for a variety of diseases related to aberrant calcium signaling. researchgate.netconcordia.ca

Integration of Fluo-3FF (Potassium Salt) with Optogenetic and Chemogenetic Tools

Optogenetics and chemogenetics are revolutionary techniques that allow researchers to control the activity of specific neurons or cell populations with light or designer drugs, respectively. nih.govaddgene.org A critical component of these experiments is the ability to read out the consequences of this induced activity. Fluorescent calcium indicators are frequently used for this purpose, as changes in neuronal activity are often accompanied by calcium influx.

The integration of Fluo-3FF with these tools opens up new possibilities for studying calcium dynamics in subcellular compartments in response to controlled cellular activation. For instance, a researcher could use optogenetics to stimulate a neuron while simultaneously using a targeted Fluo-3FF derivative to measure the resulting calcium changes within the neuron's endoplasmic reticulum. This would provide unprecedented insight into how neuronal activity is coupled to the regulation of intracellular calcium stores.

These combined approaches allow for the precise manipulation of neuronal activity on various spatial and temporal scales while monitoring downstream effects on calcium signaling. nih.govescholarship.org As optogenetic and chemogenetic tools become more sophisticated, the demand for advanced fluorescent reporters like Fluo-3FF and its future derivatives will continue to grow, enabling a deeper understanding of complex biological systems. nih.gov

Q & A

Q. How does Fluo-3FF (potassium salt) compare to other calcium indicators in terms of calcium-binding affinity and experimental applicability?

Fluo-3FF has a lower calcium affinity (Kd ≈ 100 µM) compared to Fluo-3 (Kd ≈ 390 nM), making it suitable for high calcium concentrations (e.g., endoplasmic reticulum or synaptic vesicles) where standard indicators saturate. Its excitation/emission maxima (507/516 nm) align with FITC filter sets, enabling compatibility with most fluorescence microscopes. Methodologically, its lower affinity requires calibration using calcium buffers spanning 10–1000 µM to ensure dynamic range accuracy .

Q. What loading methods are effective for delivering Fluo-3FF (potassium salt) into live cells?

Unlike non-permeable sodium salts, Fluo-3FF’s AM ester form (cell-permeable) is cleaved intracellularly by esterases to release the active indicator. For cells with low esterase activity or thick membranes (e.g., neurons), mechanical methods like microinjection or scrape loading are recommended. Post-loading, a 30-minute incubation at 37°C ensures ester hydrolysis .

Q. What are the critical experimental parameters for optimizing Fluo-3FF-based calcium imaging?

Key parameters include:

- Dye concentration : 1–10 µM to avoid compartmentalization artifacts.

- Temperature/pH control : Maintain physiological conditions (37°C, pH 7.4) to prevent dye leakage or pH-sensitive fluorescence shifts.

- Calibration : Use ionophores (e.g., ionomycin) with calcium buffers to establish in situ Kd values, as intracellular viscosity and protein binding can alter affinity .

Advanced Research Questions

Q. How to design a compartment-specific calcium measurement protocol using Fluo-3FF for the endoplasmic reticulum (ER)?

- Targeted loading : Use low-affinity Fluo-3FF (Kd ≈ 100 µM) to avoid saturation in the ER’s high-calcium milieu (≈500 µM). Combine with ER-targeted markers (e.g., calnexin) for spatial validation.

- Quenching cytosolic signal : Co-load membrane-impermeable quenchers (e.g., MnCl₂) to suppress cytosolic fluorescence, isolating ER-specific signals.

- Pharmacological validation : Apply ER calcium modulators (thapsigargin for depletion, cyclopiazonic acid for SERCA inhibition) to confirm signal specificity .

Q. How to resolve discrepancies between Fluo-3FF calcium measurements and electrophysiological data in neuronal studies?

- Temporal resolution : Fluo-3FF’s slower kinetics (compared to electrophysiology) may miss rapid calcium transients. Use high-speed imaging (≥100 fps) and deconvolution algorithms to improve temporal alignment.

- Spatial averaging : Regional fluorescence averaging can mask subcellular gradients. Combine with localized ROI analysis or pair with fast genetically encoded indicators (e.g., GCaMP6f) for cross-validation .

Q. What strategies minimize spectral overlap when combining Fluo-3FF with other fluorescent probes?

- Emission filtering : Use narrow-bandpass filters (510–525 nm for Fluo-3FF) to separate signals from red-shifted probes (e.g., Rhod-2, emission ≈580 nm).

- Sequential imaging : Alternate excitation wavelengths to prevent cross-talk. For simultaneous imaging, employ linear unmixing algorithms if emission spectra overlap .

Q. How to validate Fluo-3FF specificity in complex cellular environments with competing ions or off-target binding?

- Ion selectivity tests : Perform in vitro calibration with physiological concentrations of Mg²⁺, Zn²⁺, and H⁺ to confirm minimal interference. Fluo-3FF’s selectivity for Ca²⁺ over Mg²⁺ is >10,000-fold.

- Competitive binding assays : Co-apply calcium chelators (e.g., BAPTA-AM) to reversibly suppress fluorescence, confirming calcium-dependent signal changes.

- Null-point titration : Use calcium-free/EGTA buffers to establish baseline fluorescence and subtract background .

Methodological Best Practices

- Data validation : Triangulate Fluo-3FF measurements with electrophysiology, ratiometric dyes (e.g., Fura-2), or CRISPR-engineered calcium reporters to ensure robustness .

- Artifact mitigation : Include controls for photobleaching (e.g., limit exposure time), dye leakage (assess extracellular fluorescence), and compartmentalization (use organelle-specific markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.